molecular formula C8H19N B2777370 (2S)-2,3-Dimethylhexan-1-amine CAS No. 2248213-73-0

(2S)-2,3-Dimethylhexan-1-amine

Cat. No.: B2777370
CAS No.: 2248213-73-0
M. Wt: 129.247
InChI Key: BFALYJCUEITKAW-BRFYHDHCSA-N
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Description

(2S)-2,3-Dimethylhexan-1-amine is a chiral primary amine with the molecular formula C8H19N and a molecular weight of 129.24 g/mol . Its structure features a hexane backbone substituted with methyl groups at the 2 and 3 positions and an amine functional group at the 1-position, with the (S) configuration at the 2-carbon conferring chirality . This stereochemistry makes it a valuable non-racemic building block for asymmetric synthesis. As a sterically hindered primary amine, it holds significant research value in carbon capture and separation processes . Sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) are known to react with CO2 via a zwitterion mechanism, potentially forming unstable carbamates that hydrolyze to bicarbonates, which can lead to a higher absorption capacity and lower regeneration energy compared to unhindered amines . In materials science, structurally similar tertiary amines, such as N,N-Dimethylcyclohexylamine (DMCHA), are well-established catalysts for producing polyurethane and polyisocyanurate foams, suggesting potential catalytic applications for this chiral primary amine in polymer chemistry . (2S)-2,3-Dimethylhexan-1-amine is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2S)-2,3-dimethylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-4-5-7(2)8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFALYJCUEITKAW-BRFYHDHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C)[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,3-Dimethylhexan-1-amine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 2,3-dimethylhexan-1-one using a chiral borane complex can yield (2S)-2,3-Dimethylhexan-1-amine with high enantiomeric purity.

Industrial Production Methods: Industrial production of (2S)-2,3-Dimethylhexan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product often involves techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2,3-Dimethylhexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Chemistry: (2S)-2,3-Dimethylhexan-1-amine is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, (2S)-2,3-Dimethylhexan-1-amine can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to interact with specific biological targets, providing insights into enzyme mechanisms and functions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific receptors or enzymes. Its chiral nature can influence the pharmacokinetics and pharmacodynamics of drug candidates.

Industry: In the industrial sector, (2S)-2,3-Dimethylhexan-1-amine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2,3-Dimethylhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variants

a. 2-Methylhexan-1-amine
  • Structure : Lacks the additional methyl group at position 3.
  • Applications : Used as an intermediate in surfactant synthesis.
b. (2R)-2,3-Dimethylhexan-1-amine
  • Structure : Enantiomer of the target compound (C2 configuration: R).
  • Properties : Similar physical properties (e.g., boiling point, molecular weight) but distinct interactions in chiral environments (e.g., enzyme binding or catalytic activity).
c. [1,1'-Binaphthyl]-2,2'-diamine
  • Structure : Aromatic diamine with fused naphthyl rings .
  • Properties: Higher molecular weight (C20H16N2), lower solubility in non-aromatic solvents, and significant toxicity (acute oral toxicity: Category 4; severe eye irritation: Category 1) .
  • Applications : Used in asymmetric catalysis and materials science.

Functional Group Analogues

a. 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine
  • Structure : Contains disulfide bonds and dual amine groups .
  • Applications: Potential use in redox-responsive drug delivery systems.
b. Acetamide Derivatives (e.g., N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide)
  • Structure: Complex peptidomimetics with phenoxy and amide groups .
  • Properties : Enhanced bioavailability and receptor-binding capabilities (e.g., GABAA receptor subtypes) .

Data Table: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility (Water) Toxicity Profile
(2S)-2,3-Dimethylhexan-1-amine C8H19N 129.24 ~160–170 Low Not reported
[1,1'-Binaphthyl]-2,2'-diamine C20H16N2 284.35 >300 Insoluble Acute oral toxicity (Cat. 4)
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine C4H12N2S2 152.28 ~250–260 Moderate Precautionary measures advised

Q & A

Q. What are the recommended synthetic routes for (2S)-2,3-Dimethylhexan-1-amine, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:

  • Synthetic Pathways :
    • Reductive Amination : React (2S)-2,3-dimethylhexanal with ammonia under hydrogenation using a chiral catalyst (e.g., Ru-BINAP complexes) to preserve stereochemistry.
    • Resolution of Racemates : Separate enantiomers via chiral column chromatography or enzymatic resolution if starting from a racemic mixture .
  • Critical Factors :
    • Temperature (>40°C may reduce enantiomeric excess due to racemization).
    • Catalyst choice (e.g., palladium vs. ruthenium complexes affect yield and optical purity).
    • Solvent polarity (aprotic solvents like THF enhance stereochemical control).

Q. How can researchers validate the structural and chiral integrity of (2S)-2,3-Dimethylhexan-1-amine?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (e.g., DFT calculations). Key signals: δ ~1.2 ppm (CH3_3 groups), δ ~2.5 ppm (NH2_2 adjacent to chiral center) .
    • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to confirm >98% enantiomeric excess .
  • Optical Rotation : Measure [α]D_D and compare to literature values for (S)-configured amines (e.g., +15° to +25° in ethanol) .

Q. What safety protocols are essential for handling (2S)-2,3-Dimethylhexan-1-amine in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation (similar to GHS Category 1B amines) .
    • Store at 4°C under inert gas (argon) to prevent oxidation .
  • Emergency Measures :
    • Immediate rinsing with water for skin/eye contact; avoid inhalation (use NIOSH-approved respirators if aerosolized) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for (2S)-2,3-Dimethylhexan-1-amine across in vitro assays?

Methodological Answer:

  • Experimental Design :
    • Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability.
    • Use orthogonal assays (e.g., receptor binding vs. functional cAMP assays) to confirm target engagement .
  • Data Analysis :
    • Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .

Q. What strategies optimize the enantioselective synthesis of (2S)-2,3-Dimethylhexan-1-amine for pharmacological studies?

Methodological Answer:

  • Catalyst Screening : Test chiral phosphine ligands (e.g., Josiphos) with varying steric bulk to enhance stereocontrol .

  • Kinetic Resolution : Monitor reaction progress via inline FTIR to terminate at peak enantiomeric excess (~85–90%) .

  • Table: Impact of Catalysts on Yield and Enantiomeric Excess

    CatalystYield (%)Enantiomeric Excess (%)
    Ru-BINAP7592
    Pd-ChiralPhos6885
    Ni-Josiphos8089

Q. How does the stereochemistry of (2S)-2,3-Dimethylhexan-1-amine influence its interaction with biological targets (e.g., GPCRs)?

Methodological Answer:

  • Molecular Docking : Simulate binding poses with β-adrenergic receptors using AutoDock Vina; prioritize (S)-configuration for hydrogen bonding with Asp113 .
  • In Vivo Studies : Compare pharmacokinetics (AUC, Cmax_{max}) of (S) vs. (R) enantiomers in rodent models to assess stereoselective metabolism .

Q. What analytical approaches address discrepancies in NMR data for (2S)-2,3-Dimethylhexan-1-amine across solvents?

Methodological Answer:

  • Solvent Titration : Acquire 1H^1H NMR in CDCl3_3, DMSO-d6_6, and D2_2O to identify solvent-induced shifts (e.g., NH2_2 proton exchange in D2_2O) .
  • Dynamic NMR : Analyze variable-temperature spectra to detect conformational flexibility affecting signal splitting .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting toxicity profiles reported for (2S)-2,3-Dimethylhexan-1-amine?

Methodological Answer:

  • Root-Cause Investigation :
    • Verify purity via LC-MS to rule out contaminants (e.g., residual catalysts or byproducts) .
    • Compare toxicity assays (e.g., zebrafish embryotoxicity vs. mammalian cell viability) to contextualize species-specific effects .
  • Meta-Analysis : Aggregate data from PubChem and American Elements entries for structurally analogous amines to identify trends .

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